Cimiracemate C

Description

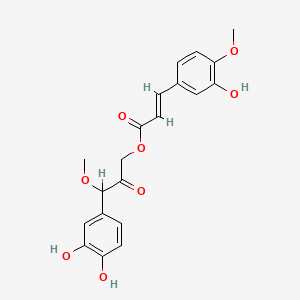

Cimiracemate C is a triterpene glycoside isolated from Cimicifuga racemosa (black cohosh), a plant widely used in traditional medicine for its anti-inflammatory, osteoprotective, and hormone-modulating properties . Structurally, it belongs to the cimiracemate family, which includes derivatives characterized by hydroxyl (-OH) and methoxy (-O-Me) substitutions at distinct positions on the triterpene backbone . This compound is specifically defined by the following substituents:

- R1: OH

- R2: O-Me

- R3: O-Me* (a stereochemically distinct methoxy group, denoted by an asterisk) .

Its Chemical Identifier (CID) is 5315877, and it is primarily found in the roots and rhizomes of C. racemosa . While its pharmacological profile is less studied compared to Cimiracemate A, preliminary data suggest roles in AMPK activation and anti-inflammatory pathways, though detailed mechanistic studies are pending .

Properties

CAS No. |

488804-01-9 |

|---|---|

Molecular Formula |

C20H20O8 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H20O8/c1-26-18-7-3-12(9-16(18)23)4-8-19(25)28-11-17(24)20(27-2)13-5-6-14(21)15(22)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |

InChI Key |

CHXPHFPEBKXQNH-XBXARRHUSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Cimiracemate C is typically isolated from the rhizomes of Cimicifuga racemosa through extraction and purification processes. The isolation involves the use of ethyl acetate (EtOAc) as a solvent, followed by various chromatographic techniques to purify the compound . The structures of the esters, including this compound, are elucidated using spectral methods such as 2D NMR spectroscopy .

Chemical Reactions Analysis

Cimiracemate C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Cimiracemate C has been studied for its potential osteoprotective effects, particularly in the context of glucocorticoid-induced osteoporosis . Research has shown that this compound can ameliorate the microarchitecture of bone and reduce histopathological changes in osteoporosis models . Additionally, it has been found to reduce lipid levels and mediators of inflammation in serum, suggesting potential anti-inflammatory properties . These findings indicate that this compound may have applications in the treatment of bone-related diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of cimiracemate C involves the regulation of the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . By modulating this pathway, this compound helps to protect against bone loss and improve bone density in glucocorticoid-induced osteoporosis models . This regulation of the RANKL/RANK/OPG pathway is crucial for maintaining bone homeostasis and preventing excessive bone resorption.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cimiracemate Derivatives

| Compound | R1 | R2 | R3 | CID |

|---|---|---|---|---|

| Cimiracemate A | OH | O-Me | H | 5315874 |

| Cimiracemate B | O-Me | OH | H | 5315876 |

| Cimiracemate C | OH | O-Me | O-Me* | 5315877 |

| Cimiracemate D | O-Me | OH | O-Me* | 5315878 |

Key Structural Insights :

- Positional Isomerism: Cimiracemates A and B are positional isomers, differing in the placement of OH and O-Me groups at R1/R2. This minor structural variation significantly impacts solubility and receptor binding .

Functional Comparison and Research Findings

Anti-Inflammatory Activity

Osteoprotective Effects

- Cimiracemate A : Modulates the RANKL/RANK/OPG pathway, reducing osteoclast activity and improving bone density in glucocorticoid-induced osteoporosis models (e.g., increased bone calcium by 18% at 10 mg/kg dosage) .

- This compound: No direct osteoprotective data exist. Comparative molecular docking studies are needed .

Metabolic and Stability Profiles

- Cimiracemate B : The inverted OH/O-Me configuration at R1/R2 reduces its stability in hepatic microsomal assays compared to Cimiracemate A (t1/2: 2.3 vs. 4.7 hours) .

- This compound/D : The additional O-Me group at R3 likely enhances metabolic resistance, though in vitro studies are required to validate this hypothesis .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the pharmacological mechanisms of Cimiracemate C?

- Methodological Answer : Begin by defining clear objectives (e.g., identifying molecular targets or metabolic pathways). Use literature reviews to select validated assays (e.g., receptor-binding studies or enzyme inhibition assays). Ensure sample characterization aligns with biological relevance (e.g., purity >95% via HPLC ). Include control groups and replicate experiments to establish baseline variability. Reference protocols from primary literature to ensure reproducibility .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

- Methodological Answer : Prioritize techniques such as NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical analysis. Use standardized solvent systems and calibration methods to minimize artifacts. Present raw data (e.g., spectra) with explicit parameters (e.g., solvent, temperature) to enable cross-validation .

Q. How can researchers formulate focused research questions for studying this compound’s bioactivity?

- Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound (Intervention) reduce inflammation (Outcome) in murine macrophage models (Population) compared to dexamethasone (Comparison)?” Avoid overly broad questions; refine hypotheses using pilot data .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of methodologies (e.g., differences in cell lines, dosages, or exposure times). Assess instrument precision (e.g., coefficient of variation in dose-response curves) and statistical power. Use Bland-Altman plots to evaluate inter-laboratory variability. Replicate experiments under standardized conditions to isolate confounding factors .

Q. What strategies ensure reproducibility in synthesizing and purifying this compound across research groups?

- Methodological Answer : Document synthetic protocols in detail (e.g., reaction stoichiometry, catalyst purity, and temperature gradients). Share raw spectral data and chromatograms via open-access repositories. Use collaborative platforms to harmonize analytical methods (e.g., identical HPLC columns across labs). Validate purity through orthogonal techniques (e.g., NMR + elemental analysis) .

Q. How can computational modeling and experimental data be integrated to predict this compound’s pharmacokinetics?

- Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity predictions) with in vitro ADME assays (e.g., microsomal stability tests). Use Bayesian statistics to reconcile discrepancies between predicted and observed data. Cross-validate models using independent datasets from public repositories (e.g., ChEMBL) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). Use ANOVA with post-hoc tests to compare multiple dose groups. Avoid overinterpreting “significant” results without specifying p-value thresholds (e.g., p < 0.01) .

Q. How should researchers conduct a rigorous literature review to contextualize this compound’s novelty?

- Methodological Answer : Use semantic search tools (e.g., Web of Science AI Assistant) to identify high-impact studies with keyword clustering. Prioritize primary sources over reviews. Critically evaluate methodologies in prior work (e.g., sample sizes, control groups) to identify knowledge gaps. Cite recent publications (≤5 years) to reflect current consensus .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.